N-[4-(1-piperidinylsulfonyl)phenyl]-4-(propionylamino)benzamide
Overview
Description
N-[4-(1-piperidinylsulfonyl)phenyl]-4-(propionylamino)benzamide, commonly known as PSB-0739, is a chemical compound that has garnered significant attention from the scientific community due to its potential therapeutic applications. PSB-0739 belongs to the family of benzamide compounds and has been researched extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of PSB-0739 involves the inhibition of the enzyme soluble epoxide hydrolase (sEH). sEH is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory mediators. Inhibition of sEH leads to an increase in EETs, which results in a reduction in inflammation. PSB-0739 has also been shown to have vasodilatory effects, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have potent anti-inflammatory effects in preclinical models. The compound has been shown to reduce inflammation in the gut, joints, and brain. PSB-0739 has also been shown to have vasodilatory effects, which may contribute to its anti-inflammatory properties. The compound has been well-tolerated in preclinical studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
The advantages of using PSB-0739 in lab experiments include its potent anti-inflammatory properties, well-tolerated nature, and ability to target a specific enzyme (sEH). The limitations of using PSB-0739 in lab experiments include its high cost and limited availability. The compound is also not water-soluble, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on PSB-0739. One area of interest is the use of the compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. PSB-0739 has been shown to have neuroprotective effects in preclinical models, and further research is needed to explore its potential therapeutic applications in these diseases. Another area of interest is the use of PSB-0739 in cancer therapy. The compound has been shown to have anti-tumor effects in preclinical models, and further research is needed to explore its potential use in cancer treatment. Finally, there is interest in developing more water-soluble analogs of PSB-0739, which may increase its potential for use in lab experiments.
Scientific Research Applications
PSB-0739 has been extensively researched for its potential therapeutic applications in various diseases. The compound has been shown to have potent anti-inflammatory properties and has been tested in preclinical models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. PSB-0739 has also been researched for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)-4-(propanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-2-20(25)22-17-8-6-16(7-9-17)21(26)23-18-10-12-19(13-11-18)29(27,28)24-14-4-3-5-15-24/h6-13H,2-5,14-15H2,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMOIKLIRSOPGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.